Ácido 2-(quinolin-3-il)acético

Descripción general

Descripción

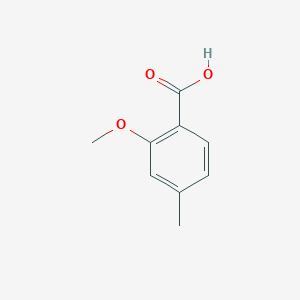

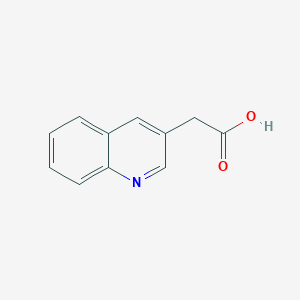

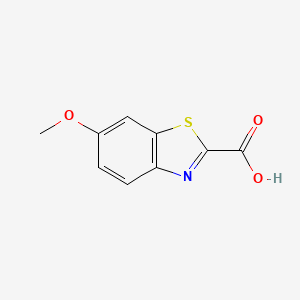

2-(Quinolin-3-YL)acetic acid is an organic compound with the molecular formula C11H9NO2 It consists of a quinoline ring attached to an acetic acid moiety

Aplicaciones Científicas De Investigación

2-(Quinolin-3-YL)acetic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.

Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

Industry: The compound is used in the production of materials with specific electronic and optical properties.

Mecanismo De Acción

Target of Action

Quinoline derivatives are known to interact with a wide range of biological targets due to their versatile applications in medicinal and industrial chemistry .

Mode of Action

Quinoline and its derivatives are known to undergo both nucleophilic and electrophilic substitution reactions . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .

Biochemical Pathways

Quinoline derivatives are known to impact a variety of biological activities, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-sars-cov-2, and antituberculosis activities .

Result of Action

Quinoline derivatives are known to exhibit a broad range of biological activities .

Análisis Bioquímico

Biochemical Properties

2-(Quinolin-3-YL)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity . The nature of these interactions can vary, including enzyme inhibition or activation, which can alter the metabolic flux and levels of metabolites within the cell.

Cellular Effects

The effects of 2-(Quinolin-3-YL)acetic acid on various cell types and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may modulate the expression of specific genes involved in metabolic processes, thereby altering the cellular metabolic state. Additionally, it can impact cell signaling pathways, leading to changes in cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, 2-(Quinolin-3-YL)acetic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . This binding can result in changes in gene expression, further influencing cellular functions. The compound’s ability to interact with enzymes and other proteins is crucial for its biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Quinolin-3-YL)acetic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that it can have sustained effects on cells in both in vitro and in vivo settings, although the exact nature of these effects can vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of 2-(Quinolin-3-YL)acetic acid in animal models vary with different dosages. At lower doses, it may have beneficial effects, while at higher doses, it can exhibit toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

2-(Quinolin-3-YL)acetic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels . The compound’s involvement in these pathways is crucial for its biochemical activity and potential therapeutic applications.

Transport and Distribution

Within cells and tissues, 2-(Quinolin-3-YL)acetic acid is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement and localization . These interactions are essential for the compound’s accumulation in specific cellular compartments, where it can exert its effects.

Subcellular Localization

The subcellular localization of 2-(Quinolin-3-YL)acetic acid is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is important for the compound’s ability to interact with specific biomolecules and exert its biochemical effects.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Quinolin-3-YL)acetic acid can be achieved through several methods. One common approach involves the reaction of quinoline with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product .

Another method involves the use of quinoline-3-carboxaldehyde as a starting material. This compound is reacted with malonic acid in the presence of a catalyst such as piperidine. The reaction is carried out under reflux conditions, leading to the formation of 2-(Quinolin-3-YL)acetic acid .

Industrial Production Methods

Industrial production of 2-(Quinolin-3-YL)acetic acid often involves large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques .

Análisis De Reacciones Químicas

Types of Reactions

2-(Quinolin-3-YL)acetic acid undergoes various chemical reactions, including:

Substitution: The acetic acid moiety can undergo substitution reactions with nucleophiles, leading to the formation of esters or amides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alcohols or amines in the presence of a dehydrating agent such as dicyclohexylcarbodiimide.

Major Products Formed

Oxidation: Quinoline-3-carboxylic acid.

Reduction: 2-(Quinolin-3-YL)ethanol.

Substitution: Esters or amides of 2-(Quinolin-3-YL)acetic acid.

Comparación Con Compuestos Similares

Similar Compounds

Quinoline-3-carboxylic acid: Similar in structure but lacks the acetic acid moiety.

2-(Quinolin-3-YL)ethanol: A reduction product of 2-(Quinolin-3-YL)acetic acid.

Quinoline-3-carboxaldehyde: A precursor in the synthesis of 2-(Quinolin-3-YL)acetic acid.

Uniqueness

2-(Quinolin-3-YL)acetic acid is unique due to its combination of a quinoline ring and an acetic acid moiety, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Propiedades

IUPAC Name |

2-quinolin-3-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c13-11(14)6-8-5-9-3-1-2-4-10(9)12-7-8/h1-5,7H,6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQOJGBVTUSRBPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50345433 | |

| Record name | 2-(QUINOLIN-3-YL)ACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21168-40-1 | |

| Record name | 2-(QUINOLIN-3-YL)ACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: LEDGINs exert their inhibitory effect through an allosteric mechanism, binding to the HIV-1 integrase (HIV IN) enzyme at a site distinct from the catalytic active site. [, ] This binding site overlaps with the binding site of the host cellular cofactor LEDGF/p75. [, ] While initially thought to primarily disrupt the IN-LEDGF/p75 interaction, research has revealed a multimodal mechanism of action. [, ]

- Block LEDGF/p75 binding: This disrupts the proper localization and function of integrase within the host cell. [, ]

- Induce integrase multimerization: LEDGINs promote the formation of an inactive, higher-order multimeric form of integrase, hindering its ability to interact with viral DNA. [, ]

- Impair stable synaptic complex formation: This complex, formed between integrase and viral DNA, is essential for the integration process and is disrupted by the conformational changes induced by LEDGIN binding. []

- Exert effects beyond integration: Studies show LEDGINs also interfere with late-stage viral replication steps, including particle core maturation and reverse transcription. []

A: Research on 2-(quinolin-3-yl)acetic acid derivatives has revealed key structural features crucial for their activity. [, ] Modifications to these core elements can significantly impact their potency, selectivity, and overall inhibitory profile. For instance:

- Scaffold hopping: Replacing the quinoline core with bioisosteres like pyridine was explored as a strategy to potentially improve selectivity and overcome resistance mechanisms. []

- Substituent variations: Altering the substituents on the quinoline ring system, particularly at the 2-position acetic acid moiety, has a profound impact on the compound's interaction with the LEDGF/p75 binding pocket on integrase. [, ] This fine-tuning of steric and electronic properties is critical for optimizing binding affinity and inhibitory activity.

ANone: LEDGINs exhibit a unique profile when it comes to their interaction with other antiretroviral drugs, particularly integrase strand transfer inhibitors (INSTIs).

- Synergy with INSTIs: Due to their distinct allosteric mechanism, LEDGINs demonstrate synergistic antiviral effects when combined with INSTIs like raltegravir. [] This synergistic interaction arises from targeting different stages of the HIV integration process.

- Low cross-resistance potential: Encouragingly, LEDGINs show a low propensity for cross-resistance with INSTIs. [] This is attributed to their distinct binding sites and mechanisms of action, making them promising candidates for combating INSTI-resistant HIV strains.

ANone: The discovery of LEDGINs as allosteric HIV IN inhibitors has opened up exciting avenues for future research and development:

- Optimization of pharmacological properties: Refining the structure of LEDGINs to enhance their potency, pharmacokinetic properties, and safety profiles is crucial for clinical advancement. [, ]

- Overcoming resistance: Investigating potential resistance mechanisms and developing next-generation LEDGINs that can circumvent them will be key for long-term efficacy. [, ]

- Understanding integrase biology: As valuable molecular probes, LEDGINs can further illuminate the intricate details of HIV integrase function and its role in the viral life cycle. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-(5-chloro-1H-benzo[d]imidazol-2-yl)acetate](/img/structure/B1297638.png)